7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Description
7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C27H31N5O2 and its molecular weight is 457.578. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in learning and memory .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays an important role in learning and memory . This is because AChE is responsible for breaking down acetylcholine in the synaptic cleft, and its inhibition prevents this breakdown .
Pharmacokinetics
The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The result of the compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cognition functions . This makes the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect drug accumulation . .
Biochemical Analysis
Biochemical Properties
7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, the compound has been found to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors modulates their activity, influencing cellular signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase leads to increased acetylcholine levels, which can enhance cholinergic signaling and improve cognitive functions . In smooth muscle cells, the binding of the compound to alpha1-adrenergic receptors results in the relaxation of these muscles, which can alleviate conditions such as hypertension . Furthermore, this compound has been observed to influence gene expression by modulating transcription factors and signaling pathways involved in cellular metabolism and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s catalytic activity . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and prolonged cholinergic signaling. Additionally, the compound’s binding to alpha1-adrenergic receptors involves interactions with specific amino acid residues in the receptor’s binding pocket, stabilizing the receptor in an inactive conformation . This binding modulates the receptor’s activity, affecting downstream signaling pathways and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been associated with sustained inhibition of acetylcholinesterase activity and persistent modulation of alpha1-adrenergic receptor signaling . In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time, likely due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce blood pressure without significant adverse effects . At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s accumulation in tissues and its prolonged interaction with target biomolecules. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic reactions facilitate the compound’s excretion from the body via the kidneys. The compound’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions . Additionally, the compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, the compound binds to intracellular proteins, including albumin and other carrier proteins, which influence its distribution and localization . The compound’s accumulation in specific tissues, such as the brain and liver, is determined by the expression levels of these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and receptors . Additionally, the compound has been observed to accumulate in the endoplasmic reticulum and Golgi apparatus, where it may influence protein synthesis and post-translational modifications . The presence of specific targeting signals and post-translational modifications, such as phosphorylation and glycosylation, may direct the compound to these subcellular compartments .
Properties
IUPAC Name |
7-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-20-18-25(32-27(28-20)26(21(2)29-32)22-8-5-4-6-9-22)31-14-12-30(13-15-31)16-17-34-24-11-7-10-23(19-24)33-3/h4-11,18-19H,12-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERDUQWAWIEEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC(=C4)OC)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.